3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro and methoxy substituents. The thiophene and furan rings are then incorporated through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic and heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: Lacks the thiophene and furan rings, resulting in different chemical properties and applications.
4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: Similar structure but without the chloro substituent, which may affect its reactivity and biological activity.
3-chloro-4-methoxy-N-(furan-2-ylmethyl)benzenesulfonamide: Contains only the furan ring, leading to different electronic and steric effects.
Uniqueness
The unique combination of chloro, methoxy, thiophene, and furan groups in 3-chloro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHKNCUBKCKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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